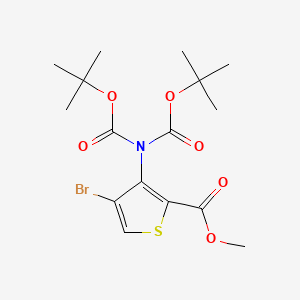
2-Chloro-5-(trifluoromethyl)pyridin-4-ol
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound .
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often employed in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have a significant impact on various biochemical processes in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their stability and efficacy in different environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the nitration of a substituted pyridine to form 3-nitropyridine, which is then treated with phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient and cost-effective reagents. The use of N-fluoropyridinium salts as precursors has been reported to achieve high yields of substituted fluoropyridines .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom and the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: The hydroxyl group at the fourth position can undergo oxidation to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid (H2SO4) for nitration, phosphorus pentachloride (PCl5) for chlorination, and various fluorinating agents for introducing the trifluoromethyl group .
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine derivatives with various functional groups, and heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethyl)pyridin-4-ol has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(trifluoromethyl)pyridin-4-ol is unique due to the specific positioning of the chlorine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHNPDGUXPCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735276 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-22-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)












